The core application of dithiazanine iodide is as an anthelmintic. The table below summarizes its uses and current status:
| Application Category | Specific Use | Details & Status |
|---|---|---|
| Veterinary Anthelmintic [1] [2] [3] | Treatment of various nematode infections in dogs | Status: Previously used, now largely withdrawn or of limited use [4]. |
| Research Chemical [2] | Study of parasitic infections (e.g., trichuriasis, strongyloidiasis) | Status: Available for research purposes only; not for human therapeutic use [2]. |
| Other Applications [3] | Sensitizer for photographic emulsions; insecticide (not registered in the U.S.) [3] | Status: Specialized industrial and research applications. |
This compound is classified as highly toxic [1] [3]. Its mechanism of toxicity is not fully understood but is believed to involve interference with cellular glucose absorption, disrupting energy production [1].
For researchers working with this compound, the following technical data may be useful.
The table below summarizes key characteristics of this compound:
| Property | Specification |
|---|---|
| Molecular Formula [1] [2] | C₂₃H₂₃IN₂S₂ |
| Molecular Weight [1] [2] | 518.48 g/mol |
| Appearance [1] [2] | Green to dark green, needle-like crystals |
| Melting Point [1] [3] | Decomposes at 248.0°C (478.4°F) |
| Solubility (DMSO) [2] | 16.67 mg/mL (32.15 mM) |
While the exact mechanism of its antiparasitic action is not detailed in the search results, its known toxicity suggests a potential pathway. The following diagram illustrates the hypothesized mechanism based on interference with glucose metabolism.
This compound serves as a historical example of a benzothiazole-class anthelmintic. Its high toxicity profile has led to its withdrawal from widespread therapeutic use. Current research interest lies primarily in its role as a model compound or for specialized in vitro studies, necessitating strict safety protocols due to its significant health hazards [1] [4] [3].
Dithiazanine iodide is classified under the ChEBI (Chemical Entities of Biological Interest) ID CHEBI:228275 [1]. The table below summarizes its core chemical information.
| Property | Description |
|---|---|
| IUPAC Name | 3-Ethyl-2-[5-(3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene)penta-1,3-dien-1-yl]-1,3-benzothiazol-3-ium iodide [2] [3] |
| Chemical Formula | C₂₃H₂₃IN₂S₂ [2] [3] |
| CAS Registry Number | 514-73-8 [2] [4] |
| ChEBI Classification | Organic Compound → Heterocyclic Compound → Benzothiazoles [5] |
| Common Description | A chemical compound belonging to the group of polymethine (cyanines) dyes, formerly used as a veterinary anthelmintic [2]. |
The following table consolidates the known biological and hazard information. Note that detailed experimental data on its mechanism of action and pharmacokinetics are not available in the current search results.
| Aspect | Details |
|---|---|
| Historical Use | Used as a veterinary anthelmintic (anti-worm medication) for dogs and previously for human strongyloidiasis and whipworm infections [5]. |
| Current Status | Use is severely limited; withdrawn from markets in several countries (e.g., France, Italy) due to toxicity [5]. |
| Toxicity | Highly toxic; associated with fatal cases of severe acidosis and shock. The estimated lethal dose for humans is 4–16 mg/kg by oral ingestion [2] [5]. |
| Mechanism of Action | Not well understood. It is believed to interfere with cells' absorption of glucose [2]. |
| GHS Hazard Warning | Danger - H300 (Fatal if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) [2]. |
The search results do not contain specific experimental protocols for working with this compound. The high-throughput screening study [6], while focused on discovering new anthelmintics, does not provide a directly applicable methodology for this compound.
Given the significant toxicity and hazardous nature of this compound, any experimental work must prioritize safety. The following diagram outlines the critical safety workflow for handling this substance, based on general safety guidelines for toxic solids.
Critical safety workflow for handling this compound, a highly toxic solid.
For researchers, the most viable path is to consult the primary toxicology literature and explore modern, safer benzothiazole derivatives. The review on benzothiazole-based therapeutics [7] confirms this scaffold remains highly relevant in drug discovery for conditions like cancer, ALS, and infectious diseases, offering numerous leads with better-characterized mechanisms and safety profiles.
Dithiazanine iodide is a benzothiazole-based cyanine dye. Handling this compound in vitro requires attention to its solubility and stability [1].
| Property | Specification |
|---|---|
| Molecular Weight | 518.48 g/mol [1] |
| Chemical Formula | C₂₃H₂₃IN₂S₂ [1] |
| CAS Number | 514-73-8 [1] |
| Appearance | Green to dark green solid [1] |
| Solubility in DMSO | 16.67 mg/mL (32.15 mM). Requires ultrasonic treatment and warming to 60°C [1]. |
| Storage | -80°C for 6 months; -20°C for 1 month (sealed, away from light and moisture) [1]. |
Recent studies have repurposed this compound for oncology research, particularly against glioblastoma stem cells (GSCs). The methodologies from these studies can serve as a protocol foundation.
| Application / Model | Key Finding / Activity | Experimental Context / Notes |
|---|---|---|
| Inhibition of Brain Cancer Stem Cells (BCSCs) | Potently inhibited proliferation and self-renewal [2]. | Identified via library screening of FDA-approved compounds; studied in patient-derived BCSCs. |
| Formulation for Brain Penetration | Significant survival increase in rat GBM models [2]. | Delivered via convection-enhanced delivery (CED) loaded in brain-penetrating PLGA nanoparticles. |
The following diagram outlines a general experimental workflow for evaluating this compound against glioblastoma stem cells, based on the methodologies found in the search results.
Drug Solution Preparation
Nanoparticle Formulation (for Enhanced Delivery)
Cell Culture and Treatment
Functional Assays
In Vivo Efficacy Assessment
Dithiazanine Iodide (DTZ), CAS 514-73-8, is a benzothiazole-class compound previously used as a broad-spectrum veterinary anthelmintic [1]. Recent research has repurposed it as a promising mitochondrial inhibitor for investigating novel cancer therapies, particularly for chemotherapy-resistant cancers like cholangiocarcinoma (bile duct cancer) [2] [3].
Its proposed anticancer mechanism involves disrupting mitochondrial function. In cholangiocarcinoma cell lines, DTZ treatment leads to a marked decrease in mitochondrial electron transport chain protein expression and subsequent depletion of cellular ATP levels [2]. This targeted attack on mitochondrial metabolism is a strategic approach against cancers known to thrive in harsh microenvironments [3].
The table below summarizes the core quantitative findings from studies on DTZ's mitochondrial effects.
| Parameter | Experimental Finding | Experimental Context |
|---|---|---|
| Cell Viability (IC₅₀) | More potent than 5-fluorouracil and irinotecan | In vitro cholangiocarcinoma cell lines [2] |
| Cellular ATP Levels | Significant decrease | In vitro cholangiocarcinoma cells treated with DTZ [2] |
| Mitochondrial ETC | Decreased protein expression | Cholangiocarcinoma cells treated with DTZ [2] |
| Toxicity (LD₅₀) | Mouse (oral): 4-16 mg/kg Rat (oral): 165-192 mg/kg | Acute toxicity data [1] | | Therapeutic Dosage (Vet) | 6.6 - 11 mg/kg daily for 7-10 days | Dog (oral, for nematodes); side effects (vomiting, diarrhea) noted [1] |
The following diagram illustrates the conceptual framework of DTZ's mechanism of action and its cellular consequences.
Diagram 1: Proposed mechanism of this compound-induced mitochondrial inhibition and cytotoxicity.
Below are detailed protocols for key assays used to evaluate DTZ's mitochondrial inhibitory effects.
This protocol assesses the compound's cytotoxicity [2].
This protocol directly measures the energy crisis induced by DTZ [2].
This protocol uses the JC-1 dye to monitor mitochondrial health [4].
The overall workflow integrating these assays is outlined below.
Diagram 2: Experimental workflow for assessing mitochondrial inhibition by this compound.
This compound serves as a potent tool compound for investigating mitochondrial inhibition as an anticancer strategy. The provided application notes and detailed protocols for viability, ATP content, and membrane potential assays offer a solid foundation for researchers to evaluate its effects in vitro. Future work should focus on developing safer analogues or delivery mechanisms to exploit its potent mechanism while mitigating systemic toxicity.
The following section outlines a proposed experimental plan to evaluate the antitumor potential of dithiazanine iodide against cholangiocarcinoma.
Choosing appropriate cell lines is critical. The table below summarizes human CCA cell lines recommended for these studies.
| Cell Line | Origin | Recommended Culture Medium | Key Characteristics |
|---|---|---|---|
| RBE [1] | Extrahepatic CCA | RPMI-1640 + 10% FBS | National Biomedical Experimental Cell Resource Bank of China |
| HCCC-9810 [1] | Intrahepatic CCA | RPMI-1640 + 10% FBS | National Biomedical Experimental Cell Resource Bank of China |
| TFK-1 [2] | Extrahepatic CCA | RPMI-1640 + 5% FBS + 1% A/A + Sodium Pyruvate | Deutsche Sammlung von Mikroorganismen und Zellkulturen (DSMZ) |
| HuCCT1 [2] | Intrahepatic CCA | RPMI-1640 + 5% FBS + 1% A/A + Sodium Pyruvate | JCRB Cell Bank (JCRB0425) |
| H69 [2] | Non-malignant Cholangiocytes | Defined Medium [2] | Serves as a non-cancerous control for selectivity assessment. |
The following diagram illustrates the key stages of a comprehensive study to investigate the effects of this compound on CCA cells:
Protocol 1: Cell Proliferation and Viability Assay (CCK-8) This protocol is used to determine the dose-dependent cytotoxic effects of this compound.
Protocol 2: Apoptosis Detection by Flow Cytometry This protocol quantifies the proportion of cells undergoing apoptosis after treatment.
Protocol 3: Cell Migration and Invasion Assay (Transwell) This protocol assesses the anti-metastatic potential of this compound.
The table below summarizes key information about dithiazanine iodide from the available literature.
| Property | Details |
|---|---|
| Molecular Weight | 391.13 g/mol [1] / 391.59 g/mol [2] |
| Chemical Formula | C23H23IN2S2 [1] [2] |
| Chemical Name | 3-ethyl-2-[(1E,3E)-5-[(2E)-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]penta-1,3-dien-1-yl]-1,3-benzothiazol-3-ium iodide [1] |
| SMILES | CCN1C(=CC=CC=Cc2sc3ccccc3[n+]2CC)Sc2ccccc21 [2] |
| InChIKey | FYXWDSGGZAMYFZ-UHFFFAOYSA-N [2] |
| cLogP | 6.25 [1] |
| Drug Status | Approved (human/veterinary), withdrawn (human) [1] [2] |
| Historical Use | Broad-spectrum anthelmintic for trichuriasis and strongyloidiasis [2] |
| Recent Research Application | Cytotoxic agent against glioblastoma stem cells (GSCs); delivered via nanoparticles [3] |
| Human Toxicity | Highly toxic; lethal dose estimated at 4–16 mg/kg orally [2] |
In the absence of a standard protocol, you may need to establish an in-house method. Here is a suggested workflow for developing a DMSO stock solution preparation protocol.
1.0 Introduction Dithiazanine iodide is a broad-spectrum anthelmintic agent effective against trichuriasis, strongyloidiasis, enterobiasis, ascariasis, and hookworm infections [1]. As a cyanine dye, its proper solubilization and storage are critical for maintaining stability and ensuring reproducible results in research settings. This protocol outlines detailed methodologies for preparing and storing stock solutions of this compound.
2.0 Material Preparation
3.0 Stock Solution Preparation Protocol
3.1 Solubilization Procedure
3.2 Preparation Quantities The table below provides a reference for preparing common stock solution volumes.
| Concentration | 1 mg required | 5 mg required | 10 mg required |
|---|---|---|---|
| 1 mM | 1.93 mL DMSO | 9.64 mL DMSO | 19.29 mL DMSO |
| 5 mM | 0.39 mL DMSO | 1.93 mL DMSO | 3.86 mL DMSO |
| 10 mM | 0.19 mL DMSO | 0.96 mL DMSO | 1.93 mL DMSO |
4.0 Storage and Stability
| Storage Condition | Temperature | Duration | Key Considerations |
|---|---|---|---|
| Long-term | -80°C | 6 months | Sealed storage, away from moisture and light [1]. |
| Short-term | -20°C | 1 month | Sealed storage, away from moisture and light [1]. |
| Working Aliquot | 4°C | For immediate use | Seal tightly and protect from light [2]. |
5.0 Safety and Handling this compound is classified as a hazardous substance (GHS category 6.1) [2].
6.0 Experimental Workflow The following diagram summarizes the entire process from preparation to storage.
This compound is a cyanine dye with historical use as a broad-spectrum anthelmintic [1]. Current research into anthelmintic drugs often involves high-throughput screening pipelines. One recent study screened over 30,000 compounds against parasitic worms, identifying novel scaffolds for development. While this compound itself was not mentioned in this specific screen, the study underscores the ongoing need for new anthelmintics and reliable research reagents [3].
To ensure experimental success when working with this compound, please keep the following in mind:
The table below summarizes the fundamental identifiers and physical characteristics of Dithiazanine iodide [1] [2] [3].
| Property | Details |
|---|---|
| CAS Number | 514-73-8 [1] [2] [3] |
| Systematic IUPAC Name | 3-Ethyl-2-[(1E,3E,5Z)-5-(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)penta-1,3-dien-1-yl]-1,3-benzothiazol-3-ium iodide [2] |
| Molecular Formula | C₂₃H₂₃IN₂S₂ [1] [2] |
| Molecular Weight | 518.48 g·mol⁻¹ (approx. 519.51 is also reported) [1] [2] [3] |
| Appearance | Green, needle-like crystals [2] [3] |
| Melting Point | Decomposes at 248.0 °C (478.4 °F) [2] [3] |
| Primary Historic Use | Veterinary anthelmintic (for dogs) [2] |
This compound is a highly toxic compound and requires stringent safety precautions. The table below outlines its hazard classification and key safety measures [1] [2] [3].
| Aspect | Information |
|---|---|
| GHS Hazard Statements | H300: Fatal if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation [1] [2]. |
| Precautionary Measures | P261, P264, P270, P271, P280, P302+P352, P304+P340, P330, P362+P364, P405, P501 [1] [2]. |
| UN Number | 2811 [1] [3] |
| DOT Hazard Label | Poison [3] |
| Packing Group | II [1] |
| Estimated Human Lethal Dose | 4–16 mg/kg by oral ingestion [2] |
| Health Hazard | Highly toxic by mouth; poisonous if swallowed or if dust is inhaled [3]. |
| Recommended Personal Protective Equipment (PPE) | For emergency situations, wear a positive pressure, self-contained breathing apparatus (SCBA) and a fully-encapsulating, chemical-resistant suit [3]. |
The mechanism of this compound's toxicity is not fully elucidated, but it is believed to interfere with cells' absorption of glucose [2]. Since glucose is a primary substrate for cellular respiration (ATP production), inhibiting its uptake would logically lead to ATP depletion.
The following diagram illustrates this proposed mechanism and a general workflow for an ATP depletion assay. This protocol would need to be optimized and validated for specific cell models and experimental conditions.
Diagram 1: Proposed mechanism of this compound-induced ATP depletion and the experimental workflow.
Since a standard protocol is not available, you can adapt a general ATP measurement assay. Here is a detailed approach to guide your work:
Cell Culture and Plating: Begin by culturing an appropriate cell line (e.g., a mammalian cell line sensitive to metabolic inhibitors). Plate the cells in a multi-well plate suitable for your assay (e.g., a 96-well white plate for luminescence reading) and allow them to adhere overnight [2].
Compound Preparation and Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO), ensuring the final solvent concentration is non-toxic to cells (typically <0.1%). Based on the known high toxicity, treat cells with a range of concentrations. A preliminary viability assay (like an MTT test) is highly recommended to establish a non-lethal but effective concentration range for the ATP assay [2] [3].
ATP Measurement (Luminescent Assay): The most common method uses a luciferase-based assay. Lyse the treated cells with a reagent containing luciferin and luciferase. The amount of light produced (measured as Relative Light Units, RLU) is directly proportional to the ATP concentration. Use a luminometer for detection. Always run a standard curve with known ATP concentrations for quantification.
Data Analysis and Normalization: Normalize the ATP levels (RLU) from treated samples to those of untreated control cells (set to 100%). Express the data as "% of Control ATP Level". Include controls for cell viability and solvent effects. Statistical analysis (e.g., Student's t-test or ANOVA) should be performed to confirm the significance of the results.
This compound (chemical name: 3-ethyl-2-[5-(3-ethyl-2-benzothiazolinylidene)-1,3-pentadienyl] benzothiazolium iodide) represents a historically significant broad-spectrum anthelmintic from the benzothiazole class. This chemical agent was initially developed for human clinical use but has since transitioned to exclusively veterinary applications due to safety concerns. The compound features a cyanine dye structure characterized by a conjugated system that facilitates its biological activity, with molecular formula C₂₃H₂₃IN₂S₂ and molecular weight of 518.477 g/mol [1] [2]. The compound presents as a green powder with a melting point of 249°C and demonstrates solubility in methanol and water, which informed its formulation development for oral administration [2].
The historical significance of this compound in parasitology stems from its unusual breadth of activity against multiple intestinal nematode species, filling a critical therapeutic gap in the mid-20th century, particularly for trichuriasis and strongyloidiasis. Research indicates it was marketed under various brand names including Delvex, Telmid, and Anelmid by pharmaceutical companies such as Eli Lilly and Company [3] [2]. Contemporary analysis classifies this compound as a "highly toxic chemical, with a lethal dose for humans of about 4–16 mg/kg by oral ingestion," explaining its transition to veterinary-only use in modern practice [1]. Despite its toxicity limitations, this compound remains a chemically interesting compound for mechanistic studies of anthelmintic action and serves as a structural template for novel benzothiazole-derived therapeutics.
This compound belongs to the benzothiazole-based therapeutic class, characterized by a planar bicyclic framework containing nitrogen at the 3-position and sulfur at the 1-position in the thiazole ring. This molecular planarity allows optimal π-π stacking interactions with biological targets, while the presence of sulfur and nitrogen heteroatoms enables diverse non-covalent interactions, including hydrogen bonding and semi-covalent interactions with key amino acid residues in protein binding sites [4]. The conjugated system extending through the pentadienyl bridge contributes to its properties as a cyanine dye, which may relate to its biological activity through interactions with cellular membranes or biomolecules [2].
The compound's structural features include:
These physicochemical parameters influence the compound's pharmacokinetic behavior, including its absorption, distribution, and tissue penetration capabilities. The high lipophilicity suggests good membrane permeability but may also contribute to tissue accumulation and potential toxicity concerns.
This compound emerged during a period of intensive anthelmintic development in the 1950s-1960s, with research demonstrating its unusual broad-spectrum activity against multiple intestinal nematodes. Initial clinical studies conducted in the late 1950s established its efficacy in human patients, with J.C. Swartzwelder and colleagues publishing comprehensive studies on its anthelmintic potential [5] [3]. By 1961, research confirmed its status as a "polyvermicide" (multi-worm targeting agent) with particular value for trichuriasis and strongyloidiasis, conditions that previously lacked effective therapeutics [3].
The compound's historical development trajectory illustrates the evolving understanding of drug safety in antiparasitic therapy. Initially embraced for human use, post-marketing surveillance revealed significant safety concerns, with a narrow therapeutic index that limited its clinical utility. The lethal dose for humans was established at approximately 4-16 mg/kg orally, prompting its withdrawal from human medicinal use [1]. Currently, this compound is classified as "used only as a veterinary anthelmintic for dogs" [1], though its application even in veterinary medicine has declined with the development of safer alternatives.
This compound demonstrates a remarkably broad spectrum of anthelmintic activity against intestinal nematodes, with varying efficacy across different parasite species. Historical clinical studies and veterinary applications have established its activity against multiple helminth infections, with particular potency against certain species. The compound fulfills a therapeutic niche for infections that are recalcitrant to other anthelmintic agents, especially trichuriasis and strongyloidiasis [3].
Table 1: Anthelmintic Spectrum and Efficacy of this compound
| Parasite Species | Common Name | Efficacy Level | Research Applications |
|---|---|---|---|
| Trichuris trichiura | Whipworm | High | Mass therapy protocols, trichuriasis management |
| Strongyloides stercoralis | Threadworm | High | Strongyloidiasis treatment, larval stage targeting |
| Ascaris lumbricoides | Giant roundworm | Moderate to High | Mixed infection protocols, ascariasis management |
| Enterobius vermicularis | Pinworm | Moderate | Enterobiasis control, household transmission studies |
| Necator americanus | New World hookworm | Moderate | Hookworm infection studies, comparative anthelmintic screening |
| Ancylostoma duodenale | Old World hookworm | Limited data | Specialized hookworm research |
The therapeutic indications for this compound, derived from historical clinical studies, include: (1) Trichuriasis (whipworm infection), (2) Strongyloidiasis (threadworm infection), (3) Mixed infections with trichuriasis and ascariasis, and (4) Other mixed nematode infections when either trichuriasis or strongyloidiasis is present [3]. This targeted spectrum makes it particularly valuable in parasitology research for studying polyparasitism and combination therapy approaches.
In modern research settings, this compound serves several specialized applications despite its discontinued human clinical use:
Mechanistic Studies: The compound's unique glucose transport inhibition mechanism makes it a valuable tool for studying parasite metabolism and energy pathways. Researchers employ this compound to investigate carbohydrate metabolism dependencies in helminths, providing insights into essential nutrient pathways that could be targeted by future anthelmintics with improved safety profiles [6].
Veterinary Parasitology: As a veterinary anthelmintic for dogs, this compound remains relevant for canine helminth infections, particularly trichuriasis. Research protocols continue to reference its use in controlled veterinary settings, though with appropriate safety precautions due to its narrow therapeutic index [1].
Comparative Drug Development: The benzothiazole scaffold of this compound serves as a structural template for developing novel anthelmintic agents. Medicinal chemistry studies explore modifications to the core structure to maintain efficacy while reducing toxicity, leveraging the privileged heterocyclic framework that demonstrates inherent activity against parasitic targets [4].
Parasite Metabolism Research: The specific inhibition of glucose uptake in helminths provides a research tool for mapping nutrient acquisition mechanisms in parasites. Studies utilizing this compound contribute to understanding how parasitic nematodes adapt their metabolic pathways to different host environments and nutritional availability [6].
This compound exerts its anthelmintic effects through multiple biochemical pathways that disrupt essential physiological processes in helminths. The primary documented mechanism involves inhibition of glucose transport across the parasite's cuticle and cellular membranes. This action depletes glycogen reserves and compromises energy production in nematodes, leading to paralysis and eventual death [6]. The molecular structure of this compound, particularly its cyanine dye characteristics, may facilitate its interaction with membrane transporters or enzymes involved in carbohydrate metabolism.
Additional mechanisms contributing to its anthelmintic activity include:
Metabolic Interference: Beyond glucose transport inhibition, evidence suggests this compound may disrupt mitochondrial function in helminths, though this mechanism is less characterized than its effect on glucose uptake. The compound's structural similarity to other benzothiazole derivatives known to affect electron transport chains suggests potential multi-target activity [6].
Neuromuscular Effects: While not as pronounced as specialized neuromuscular agents like piperazine, some studies indicate secondary effects on parasite motility, potentially through ion channel modulation or interference with neuromuscular coordination. This may contribute to the expulsion of paralyzed worms from the gastrointestinal tract [6].
The selective toxicity toward parasites versus the mammalian host historically leveraged differences in metabolic dependencies between species. Helminths generally exhibit greater reliance on aerobic metabolism and carbohydrate reserves than their hosts, providing a theoretical therapeutic window that unfortunately proved insufficient in clinical practice.
The following diagram illustrates the established mechanism of action of this compound against intestinal nematodes:
Figure 1: The primary biochemical mechanism of this compound involves inhibition of glucose uptake in helminths, leading to glycogen depletion, reduced ATP production, paralysis, and eventual worm death or expulsion.
This compound demonstrates a narrow therapeutic index with significant potential for adverse effects in both target species and humans. Toxicity data reveal substantial species-specific variations in sensitivity, with particular concern for human exposure. Acute toxicity studies establish the lethal dose for humans at approximately 4-16 mg/kg by oral ingestion, highlighting the compound's potent toxicity [1].
Table 2: Toxicity Profile of this compound
| Parameter | Value | Context |
|---|---|---|
| Human Lethal Dose | 4-16 mg/kg | Oral ingestion [1] |
| Mouse Intraperitoneal LD₅₀ | 3 mg/kg | Acute toxicity study [2] |
| Mouse Intravenous LD₅₀ | 1 mg/kg | Acute toxicity study [2] |
| Current Status | Veterinary use only | Specifically for dogs [1] |
| GHS Classification | Signal Word: Danger | Toxic if swallowed [2] |
| Hazard Codes | T+ (Very Toxic) | European hazard classification [2] |
The toxicity mechanisms in mammalian systems may involve disruption of cellular energy production similar to its anthelmintic action, though potentially through different molecular targets. Additional considerations include possible oxidative stress induction and mitochondrial dysfunction in host tissues, particularly affecting organs with high energy demands. The compound's cyanine dye properties may also contribute to photosensitivity reactions in treated animals, though this is less documented than its systemic toxicity.
Modern research applications of this compound require stringent safety precautions due to its recognized toxicity profile:
Personal Protective Equipment (PPE): Researchers should wear appropriate PPE including gloves, lab coats, eye protection, and in some cases, respiratory protection when handling powdered forms. The compound's hazard classification (GHS Signal Word: Danger) mandates careful handling to prevent accidental ingestion, inhalation, or dermal exposure [2].
Engineering Controls: Procedures involving this compound should be conducted in well-ventilated areas or chemical fume hoods to minimize airborne exposure. Proper containment measures are essential when preparing formulations or conducting animal dosing studies.
Emergency Procedures: Facilities working with this compound must establish protocols for accidental exposure, including decontamination procedures and emergency medical response. The material safety data sheet (MSDS) should be readily accessible to all personnel.
Veterinary Supervision: When used in animal research studies, administration should be conducted under veterinary oversight with careful dose calculation and monitoring for adverse effects. Researchers must adhere to approved animal welfare protocols with defined humane endpoints.
In vitro screening provides a preliminary assessment of anthelmintic activity against target species. The following protocol adapts historical methods for this compound evaluation to modern laboratory standards:
Animal model studies provide critical data on anthelmintic efficacy and safety parameters. The following protocol outlines a standardized approach for evaluating this compound in laboratory settings:
The following workflow diagram illustrates the key stages in the in vivo evaluation of this compound:
Figure 2: Experimental workflow for in vivo evaluation of this compound anthelmintic efficacy, showing key stages from model establishment through data analysis.
Despite its discontinued human use, this compound maintains relevance in several specialized research contexts:
Mechanistic Studies in Parasite Metabolism: The compound's specific inhibition of glucose uptake makes it a valuable tool for investigating carbohydrate metabolism in helminths. Researchers utilize this compound to map glucose transporters and identify essential energy pathways that could be targeted by future anthelmintics with improved safety profiles [6].
Veterinary Parasitology Research: As a historically effective canine anthelmintic, this compound serves as a comparative reference compound in veterinary drug development. Studies evaluating new anthelmintic candidates often include this compound as a positive control for specific indications like trichuriasis [1].
Benzothiazole Scaffold Development: The core structure of this compound provides a template for medicinal chemistry optimization. Researchers explore structural modifications to maintain anthelmintic potency while reducing toxicity, leveraging structure-activity relationship (SAR) studies to identify critical pharmacophores [4].
Parasite Physiology Investigations: The compound's unique effects on parasite motility and metabolism facilitate studies of nematode physiology and adaptation mechanisms. Research examining how parasites develop resistance to metabolic inhibitors may utilize this compound as a selective pressure [6].
Several promising research avenues build upon the established foundation of this compound studies:
Combination Therapy Approaches: Research exploring synergistic drug interactions may identify opportunities for lower-dose this compound combinations with complementary anthelmintics, potentially mitigating toxicity while maintaining efficacy.
Target Identification and Validation: Modern chemical biology approaches, including activity-based protein profiling and chemoproteomics, could identify the specific molecular targets of this compound, facilitating development of safer derivatives with improved therapeutic indices.
Formulation Strategies for Targeted Delivery: Advanced drug delivery systems such as pH-dependent release formulations or nanoparticle carriers might potentially localize this compound delivery to the gastrointestinal tract, minimizing systemic exposure and toxicity.
Benzothiazole Optimization Programs: Continued exploration of the benzothiazole pharmacophore may yield novel compounds with maintained anthelmintic activity but reduced cyanine dye characteristics, potentially addressing the toxicity concerns associated with the extended conjugated system in this compound.
This compound represents a historically significant broad-spectrum anthelmintic with particular efficacy against trichuriasis and strongyloidiasis. Its unique mechanism of action involving glucose transport inhibition provides a valuable tool for studying parasite metabolism, while its benzothiazole scaffold continues to inform medicinal chemistry efforts aimed at developing novel anthelmintic agents. Despite its transition to veterinary-only use due to narrow therapeutic index concerns, this compound maintains relevance in parasitology research as a mechanistic probe and comparative reference compound. The experimental protocols outlined in this document provide standardized methodologies for evaluating its anthelmintic activity in both in vitro and in vivo settings, facilitating continued research with this historically important anthelmintic agent.
| Parameter | Details |
|---|---|
| Study Model | Rats with intracranial brain tumors [1] |
| Formulation | Loaded into Poly(lactic-co-glycolic acid) (PLGA) nanoparticles [1] |
| Delivery Method | Convection-Enhanced Delivery (CED) [1] |
| Reported Outcome | Significant improvement in median survival [1] |
The following workflow outlines the key steps for preparing and evaluating dithiazanine iodide-loaded nanoparticles in a preclinical brain tumor model.
The provided protocol is based on the methodology cited in the search results, focusing on the application for brain tumors [1].
Nanoparticle Formulation and Characterization
In Vitro Profiling
In Vivo Efficacy Assessment
For successful application of this protocol, pay close attention to the following parameters specific to local delivery of nanocarriers to the brain.
The specific mechanism by which this compound kills cancer cells is an area of active research. Current evidence suggests it may target critical pathways in cancer stem cells.
The exact molecular mechanism of this compound is not fully detailed in the available literature. However, the key study reported that the compound inhibited proliferation and self-renewal in brain cancer stem cells [1]. This suggests that its potent anti-tumor activity likely stems from its ability to target and eliminate this treatment-resistant cell population, which is often responsible for tumor recurrence.
This compound, delivered via PLGA nanoparticles and CED, represents a novel strategy for treating aggressive brain tumors by targeting cancer stem cells. The available data is promising, showing a significant survival benefit in a preclinical model.
A primary challenge is the absence of a publicly reported specific numerical value for the effective concentration (e.g., IC50) in these studies. Future work should focus on:
Q1: What is the basic profile of this compound? this compound is a benzothiazole-based small molecule that was previously used as a broad-spectrum anthelmintic [1]. Its use in human medicine has been largely discontinued due to toxicity concerns, but it remains a compound of research interest [2] [1].
The table below summarizes its key identifiers and properties:
| Property | Description |
|---|---|
| CAS Number | 514-73-8 [3] |
| Molecular Formula | C₂₃H₂₃IN₂S₂ [3] |
| Molecular Weight | 518.48 g/mol [3] |
| Chemical Structure | A cyanine dye featuring two benzothiazole rings [2] [4] |
| Solubility | 16.67 mg/mL in DMSO (requiring warming to 60°C) [3] |
| Storage | 4°C, sealed, away from moisture and light [3] |
Q2: What are the primary historical uses and why was it withdrawn? this compound was introduced in 1959 as a potent anthelmintic effective against strongyloidiasis, trichuriasis, ascariasis, and enterobiasis [1] [5]. However, it was associated with severe, sometimes fatal, toxicity in humans. Between 1961 and 1964, it was linked to eight fatal cases of severe acidosis and shock, leading to its withdrawal from many markets [1]. The estimated lethal oral dose for humans is between 4–16 mg/kg [5].
Q3: What are the known toxicity concerns for researchers? The core toxicity is linked to its effects on the cardiovascular system [2]. Researchers should be aware that its high potency and narrow therapeutic window were the main reasons for its withdrawal from human use [1]. Proper personal protective equipment (PPE) and careful handling are mandatory.
Q4: How should I prepare a stock solution of this compound? Due to its poor solubility in aqueous buffers, DMSO is the recommended solvent. The compound is hygroscopic, so use newly opened DMSO vials.
Stock Solution Preparation Guide
| Parameter | Recommendation |
|---|---|
| Solvent | Anhydrous DMSO [3] |
| Concentration | 10-30 mM (e.g., 16.67 mg/mL ≈ 32.15 mM) [3] |
| Preparation | Use gentle warming (up to 60°C) and ultrasonication to dissolve [3] |
| Aliquoting | Aliquot the stock solution to avoid repeated freeze-thaw cycles [3] |
| Short-term Storage | -20°C for 1 month (sealed, away from light and moisture) [3] |
| Long-term Storage | -80°C for 6 months (sealed, away from light and moisture) [3] |
Q5: What should I do if my compound precipitates in the assay buffer? Precipitation is a common issue. You can:
Q6: How can I investigate the toxicity of this compound in modern models? While the search results do not contain specific protocols for dithiazanine, contemporary approaches for toxicity screening are well-established. The diagram below outlines a generalized workflow for population-based high-throughput toxicity screening using human iPSC-derived cells, which is a highly relevant modern method [6].
Key Experimental Considerations:
The most effective strategy to reduce gastrointestinal side effects involves careful dose management and administration. The table below summarizes the key parameters from veterinary studies that you can adapt for experimental design [1].
| Parameter | Recommendation for Side Effect Reduction |
|---|---|
| Dosage Range | 6.6 - 11 mg/kg per day [1] |
| Dosing Strategy | Split daily dose; administer 3.3 mg/kg twice daily with food [1] |
| Treatment Duration | 7-10 days [1] |
| Administration Note | Administer immediately after or during feeding [1] |
Key Considerations for Experimental Design:
Understanding the compound's mechanism provides context for its side effects and toxicity.
As the diagram illustrates, the primary biological action against helminths is the irreversible inhibition of glucose absorption, leading to energy depletion and parasite death [1]. In the host animal, this disruption can contribute to GI side effects. Furthermore, the compound is minimally absorbed, which causes a benign blue-green coloration of feces and vomitus but can also lead to localized GI irritation [1] [2]. At higher doses, the absorbed fraction can cause significant systemic toxicity, particularly affecting the liver and kidneys [1].
Q1: Why do feces and vomitus turn a blue-green color after administering this compound? This is a benign and expected effect due to this compound's properties as a cyanine dye. Most of the compound is not absorbed from the gastrointestinal tract and is excreted, causing this distinctive coloration [1] [2]. It does not indicate toxicity.
Q2: What is the lethal dose (LD50) of this compound in common animal models? Available data from rat and mouse models show significant species differences [1]:
Q3: Are there any contraindications for using this compound in research animals? Yes. Extreme caution should be taken, and it is likely contraindicated, in animals with pre-existing liver or kidney disease. The drug is known to be toxic to these organs, and impaired function could lead to accumulation and fatal toxicity [1].
The table below summarizes the available quantitative lethal dose data for dithiazanine iodide.
| Route of Exposure | Species | LD50 | Additional Toxicological Information |
|---|---|---|---|
| Intraperitoneal [1] | Mouse | 3 mg/kg | Details of toxic effects not reported other than lethal dose value. |
| Intravenous [1] | Mouse | 1 mg/kg | Details of toxic effects not reported other than lethal dose value. |
| Oral (Estimated Lethal) [2] | Human | 4 - 16 mg/kg | Estimated lethal dose for humans; mechanism may involve interference with cellular glucose absorption [2]. |
For researchers handling this substance, please note the following hazards:
While specific recent studies on this compound were not found, your troubleshooting guides can reference modern approaches to evaluating compound toxicity. Current research in drug development heavily utilizes human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) for early-stage cardiotoxicity screening [4]. The following workflow illustrates a general metabolomics-based approach for identifying cardiotoxicants:
This methodology can achieve high predictivity, with one assay demonstrating 86% balanced accuracy in predicting the cardiotoxicity potential of 81 drugs by measuring metabolic changes in hiPSC-CMs [4].
Q: What immediate first aid measures should be taken in case of this compound exposure? A:
Q: What are the key personal protective equipment (PPE) requirements for handling this substance? A: Based on its hazard profile, recommended PPE includes eyes shields, face shields, gloves, and a full-face particle respirator (type N100 in the US or P3 according to EN 143 standard) [1].
Q: The historical human lethal dose is estimated from a Wikipedia source. Is this data reliable for our documentation? A: The estimated human lethal dose of 4-16 mg/kg is not backed by a primary scientific citation in the available source [2]. For internal safety documentation, it is crucial to treat this as an unverified estimate. You should:
The primary and most critical piece of evidence in the search results is a report of a fatal outcome associated with dithiazanine iodide therapy [1].
| Aspect | Detail |
|---|---|
| Reported Adverse Event | Fatality [1] |
| Year of Report | 1965 [1] |
| Source | JAMA (Journal of the American Medical Association) [1] |
| Available Detail | No abstract or further details are available from the search results [1] |
Given the limited but serious nature of the available data, your technical support center should focus on historical context and rigorous safety planning.
The following diagram outlines the core safety assessment workflow that should be established for researching compounds with known toxicity concerns like this compound.
Here are some suggested FAQs that directly address the likely concerns of researchers working with this compound.
Q1: What is the most critical safety concern associated with this compound? A1: The primary concern is a historical report of a patient fatality linked to its use. All handling and experimental work with this compound must be conducted with this serious risk in mind, employing the highest level of precaution.
Q2: Where can I find the original case report on the fatality? A2: The report was published in JAMA in 1965 [1]. You will need to access the full article through a medical or scientific database (like PubMed) using the citation: JAMA. 1965;192:326-327.
Q3: What specific organ toxicity should I monitor for? A3: While the specific organ toxicity from the report is not detailed, the term "hepatorenal" implies potential for both liver and kidney damage. Your protocols should include frequent monitoring of standard liver function tests (ALT, AST, ALP, Bilirubin) and renal function tests (Serum Creatinine, Cystatin C). Consider including emerging biomarkers for greater sensitivity [3] [2].
Q4: Are there any known antidotes or treatments for this compound toxicity? A4: The search results provide no information on antidotes. The general principle for managing drug-induced toxicity is immediate discontinuation of the offending agent and supportive care. For your in vivo studies, you should have a pre-defined veterinary and pathological support plan.
The table below summarizes the key storage information for dithiazanine iodide as used in a published research study.
| Aspect | Documented Condition |
|---|---|
| Reported Temperature | -80°C [1] [2] |
| Formulation State | Lyophilized (freeze-dried) nanoparticles, prior to reconstitution [1] |
| Cryoprotectant | Trehalose (0.5:1 mass ratio of trehalose to nanoparticles) [1] |
| Key Benefit | Prevents nanoparticle aggregation during storage and ensures a homogenous solution upon reconstitution, which is critical for experiments like convection-enhanced delivery [1] |
This methodology is adapted from the research that successfully used this compound for in vivo experiments [1].
The following workflow diagram illustrates the preparation and storage process.
Understanding the compound's known toxicity is the first step in designing safe experiments. The table below summarizes critical safety information.
| Aspect | Details and Quantitative Data |
|---|---|
| General Toxicity | Considered a toxic anthelmintic; can be lethal at specific doses [1] [2]. |
| Lethal Dose 50% (LD50) | Rat (oral): 165-192 mg/kg [1] Mouse (oral): 4-16 mg/kg [1] | | Known Target Organs | Liver and kidneys [1]. | | Common Side Effects | Vomiting and diarrhea are frequent; low percentage of animals killed by 20 mg/kg/day dose within 3 days [1]. | | Human Toxicity | Associated with several fatal cases of severe acidosis and shock; has been withdrawn from some markets [2]. |
Q1: What is a safe starting dose for in vivo experiments? A safe starting point is the lowest effective dose reported in literature. For dogs, this is 6.6 to 11 mg/kg per day for 7 days [1]. Given the significant species difference in LD50 (especially the high sensitivity in mice), it is crucial to begin at the lower end of this range and conduct careful pilot studies for your specific model.
Q2: How can I mitigate gastrointestinal (GI) side effects? Research indicates that splitting the daily dose can reduce side effects. A proven method is to administer 3.3 mg/kg twice daily with feeding [1]. Administering the compound during or immediately after feeding may also help minimize GI distress [1].
Q3: Are there any pre-existing health conditions that increase risk? Yes. Evidence suggests that animals with pre-existing liver or kidney disease (hepatorenal disease) may be at a significantly higher risk of severe, fatal toxicity [1]. Screening your experimental models for baseline organ function is highly recommended.
This workflow outlines a step-by-step approach to safely plan, execute, and monitor experiments involving this compound.
Here are specific methodologies cited in research that can be directly applied to your experimental design.
This compound is approved for veterinary use and can be lethal to humans at oral doses of 4 to 16 mg/kg [3]. It is classified as "for research use only, not for human use" [1]. You must enforce strict safety protocols, including the use of personal protective equipment (PPE) to prevent accidental ingestion, inhalation, or skin contact.
The table below summarizes the critical hazards associated with dithiazanine iodide, based on the search results.
| Hazard Aspect | Details |
|---|---|
| Historical Severe Toxicity | Associated with fatal cases of severe acidosis and shock; market withdrawals occurred in several countries due to safety concerns [1]. |
| Human Lethal Dose | Estimated at 4–16 mg/kg by oral ingestion [2] [3]. |
| GHS Hazard Statements | H300: Fatal if swallowed [3]. |
| Current Status | Primarily used as a veterinary anthelmintic for dogs due to its toxicity profile [1] [3]. |
Given the lack of specific protocols, here are answers to some anticipated questions based on the general safety data.
Q1: What is the primary safety concern when working with this compound? The foremost concern is its high and potentially fatal toxicity, historically linked to severe metabolic acidosis and shock [1]. Its narrow therapeutic index (lethal dose of 4-16 mg/kg) demands extreme caution to prevent accidental ingestion or exposure [2] [3].
Q2: Has this compound been banned? It has not been universally banned but has been withdrawn from the market in several countries (e.g., France and Italy) due to its severe adverse effects. It remains available in some regions, primarily for veterinary use [1] [3].
Q3: What personal protective equipment (PPE) is recommended? While the search results do not specify PPE, given the compound's toxicity and danger upon ingestion, standard laboratory practice would necessitate wearing appropriate gloves, a lab coat, and safety goggles. Handling the substance in a fume hood is also prudent to prevent aerosol inhalation.
Since specific protocols for "acidic shock prevention" are not available, the following diagram outlines a general, high-level workflow for safely assessing the properties of a high-risk compound like this compound. This emphasizes a structured approach to risk management.
Q1: What is this compound and what is its primary research application? this compound is a compound identified for its cytotoxic effects against glioblastoma stem cells (GSCs), which are often resistant to standard therapies like temozolomide. Its potential use is being explored as a cytotoxic therapeutic to eliminate these treatment-resistant cells [1].
Q2: What are the primary hazards associated with handling this compound? While specific hazard classifications for the research-grade compound were not found in the search results, you must assume it is hazardous due to its cytotoxic properties. The core hazard is its intended mechanism of action: killing cells. Key risks include:
Q3: What are the essential personal protective equipment (PPE) and engineering controls for working with this compound? The following table summarizes the critical contamination controls based on standard practices for cytotoxic compounds.
| Control Category | Specific Recommendation | Rationale |
|---|---|---|
| PPE | Gloves: Wear double gloves (nitrile). | Prevents skin contact and permeation. |
| Lab Coat: Use a closed, impermeable gown or lab coat. | Protects skin and personal clothing from splashes. | |
| Eye Protection: Wear chemical splash goggles. | Protects eyes from accidental splashes. | |
| Respiratory Protection: Use a respirator if powder handling or aerosol generation is possible. | Prevents inhalation of harmful particles. | |
| Engineering Controls | Use a Certified Fume Hood or Biosafety Cabinet. | Contains aerosols and prevents inhalation exposure. |
| Use Closed Systems (e.g., for liquid transfer). | Minimizes the potential for spills and releases. | |
| Designate a dedicated, clearly labeled work area. | Contains the work and prevents cross-contamination. |
The diagram below outlines a logical workflow for handling this compound, from preparation to waste disposal, integrating key contamination control steps.
The table below addresses specific problems you might encounter and how to resolve them.
| Problem | Potential Cause | Solution |
|---|---|---|
| Unintended cytotoxicity in control cells | Cross-contamination from equipment or aerosols. | Decontaminate workspaces and equipment before and after use. Use dedicated equipment. Review technique for aerosol generation. |
| Low experimental reproducibility | Inconsistent solution preparation or degradation of the compound. | Prepare fresh stock solutions in a controlled manner. Use calibrated pipettes and store aliquots appropriately. |
| Visible powder spill in the work area | Improper handling of powdered form. | Immediately don full PPE. Dampen a cloth with ethanol to wipe up the spill—avoid dry sweeping. Place all cleanup materials in cytotoxic waste. |
The search results indicate this compound is used in studies involving glioblastoma stem cells (GSCs) [1]. When designing your experiments:
A direct, detailed comparison of the efficacy of dithiazanine iodide and pyrvinium pamoate for treating pinworm (enterobiasis) from a 1960 study is mentioned in the literature [1]. However, only the abstract is available, and it states that no abstract is available for the full article, severely limiting the retrievable quantitative data.
What can be confirmed is that both drugs were investigated as treatments for pinworm infections around the same historical period (1950s-1960s) [1] [2]. Pyrvinium pamoate has been established as an effective, single-dose treatment for pinworms [2], while this compound was also used for various helminth infections but has largely fallen out of use.
While direct comparative data is scarce, recent scientific literature reveals a significant and growing interest in repurposing pyrvinium pamoate for various conditions beyond its original anthelmintic use. The table below summarizes its newly investigated therapeutic potentials and associated mechanisms of action.
| Therapeutic Area | Proposed Mechanism of Action | Key Experimental Findings |
|---|---|---|
| Antibacterial Applications [3] | Disruption of bacterial metabolic processes; efficacy enhanced by disrupting outer membrane in Gram-negative bacteria. | Potent against Gram-positive bacteria (e.g., S. aureus MIC: 2.5 µM); effective against Gram-negative strains (e.g., P. aeruginosa) when combined with membrane-permeabilizing agents. |
| Neurodegenerative Diseases [4] | Modulating nuclear speckle surface tension to restore proteostasis (protein balance). | Reduced pathological tau protein by ~70% in mouse neurons; restored nuclear speckle shape, reduced tau in human neurons with frontotemporal dementia mutation; improved locomotion in tauopathy fly models. |
| Oncology [5] [6] | Inhibition of Wnt/β-catenin signaling; reversal of cancer-associated gene expression. | Significant reduction of liver cancer tumor growth in mouse xenograft models; identified as a potential therapeutic for Merkel cell carcinoma. |
For researchers interested in replicating or building upon recent findings, here are summaries of key methodologies from the literature.
Antibacterial Susceptibility Testing (from [3])
Mechanism Study in Neurodegeneration (from [4])
The following diagram synthesizes findings from recent studies to illustrate the multifaceted mechanism of action of pyrvinium pamoate.
The available information highlights a clear divergence in the research trajectories of these two drugs.
| Feature | Dithiazanine Iodide | Bithionol Sulfoxide |
|---|---|---|
| Primary Indications | Broad-spectrum anthelmintic; effective against intestinal nematodes (e.g., hookworms, ascarids, whipworms) and heartworm microfilariae [1]. | Suppresses Schistosoma japonicum and Fasciola hepatica activity [2]. |
| Mechanism of Action | Irreversible inhibition of glucose absorption in parasites, leading to depletion of energy-rich phosphate bonds [1]. | Prominent inhibitory change in egg formation ability; suppresses oviposition (egg-laying) of adult worms [3] [2]. |
| Efficacy & Key Experimental Data | - Excellent wormicidal effect at 130 mg/kg/day in rabbits [3].
For researchers aiming to replicate or build upon these findings, the key experimental methodologies from the search results are detailed below.
The experimental and observational data suggest distinct pathways for how these two compounds exert their antiparasitic effects. The following diagram synthesizes these mechanisms based on the cited research.
The table below summarizes the core characteristics of both agents based on current research and clinical use.
| Feature | Dithiazanine Iodide | 5-Fluorouracil (5-FU) |
|---|---|---|
| Development Stage | Early preclinical research (in vitro) [1] | Established clinical use (adjuvant & 2nd-line therapy) [2] [3] [4] |
| Primary Mechanism of Action | Mitochondrial inhibition; decreases electron transport protein expression and cellular ATP levels [1] | Antimetabolite; inhibits thymidylate synthase, disrupting DNA/RNA synthesis [2] |
| Reported Efficacy | More sensitive cholangiocarcinoma cell lines than 5-FU or irinotecan in vitro [1] | Significant survival benefit in resected BTC (adjuvant); improved OS vs. supportive care (2nd-line) [2] [4] |
| Clinical Evidence | Cell culture studies only [1] | Meta-analyses and Phase III clinical trials (e.g., ABC-06) [2] [4] |
| Safety Profile | Lethal to humans at 4-16 mg/kg (oral); currently an veterinary anthelmintic [1] | Known chemotherapy side effects (e.g., myelosuppression, mucositis); manageable in clinical settings [2] |
Here is a deeper dive into the experimental data and clinical contexts for each compound.
The evidence for this compound comes from a single preclinical study presented at a conference [1].
The data for 5-FU is based on extensive clinical research and established treatment protocols.
The following diagrams illustrate the distinct mechanisms by which each compound acts against cancer cells.
The table below summarizes the core mechanisms and experimental findings for dithiazanine iodide, other mitochondrial inhibitors, and standard chemotherapy.
| Agent | Primary Mechanism of Action | Reported Experimental Efficacy (In Vitro) | Key Experimental Findings / Notes |
|---|
| This compound | Mitochondrial complex I inhibition; decreases electron transport chain protein expression and depletes cellular ATP [1]. | Superior sensitivity in cholangiocarcinoma cell lines compared to 5-fluorouracil and irinotecan [1]. | - Research Focus: Repurposing as an anticancer agent [1].
Here are the methodologies from the key studies that generated the data in the comparison table.
Protocol 1: Anti-cancer Efficacy in Cholangiocarcinoma (In Vitro) [1]
Protocol 2: Anti-cancer Activity in Co-culture Systems (In Vitro) [3]
The diagram below illustrates the mechanism by which mitochondrial complex I inhibitors, like Intervenolin and this compound, exert anti-cancer effects, particularly in the context of cancer-stromal cell interactions.
This mechanism, particularly for Intervenolin, is notable for being independent of energy depletion (ATP reduction/AMPK activation), which is a common action of other complex I inhibitors like metformin [3].
Dithiazanine iodide is a benzothiazole-based anthelmintic (anti-worm) drug that has been withdrawn from the market. The table below summarizes its key characteristics and known toxic effects.
| Property | Description |
|---|---|
| Chemical Class | Benzothiazole; cyanine dye [1] [2] |
| Primary Historical Use | Broad-spectrum anthelmintic for trichuriasis, strongyloidiasis, enterobiasis, ascariasis, and hookworm infection [1] |
| Current Status | Approved drug, later withdrawn [3] |
| Known Toxicity | Cardiotoxicity: Prolonged QT interval, Torsades de Pointes (TdP), cardiac death [4] [3] |
| General Toxicity: Highly toxic if swallowed or if dust is inhaled [5] |
The search results do not contain detailed experimental protocols specifically for this compound's cytotoxicity testing. However, its cardiotoxic effects are documented in a review of drugs withdrawn from the market due to adverse cardiovascular reactions [4].
While the exact molecular mechanism for this compound's cytotoxicity is listed as "Unknown" in one comprehensive table [4], its structural class offers clues. Benzothiazole derivatives are known to exhibit diverse biological activities, and their cytotoxicity often involves mechanisms like mitochondrial impairment [2]. Many drugs that cause cardiotoxicity, a known effect of this compound, share a common pathway of inducing mitochondrial dysfunction [4].
The diagram below illustrates this proposed pathway for this compound-induced cardiotoxicity, synthesized from the general mechanisms described for cytotoxic benzothiazoles and cardiotoxic drugs [4] [2].
The withdrawal of this compound underscores the importance of rigorous cardiac safety testing. Current research suggests that mitochondrial toxicity assessment should be integrated into preclinical safety pharmacology to better predict such adverse effects [4]. Furthermore, the benzothiazole scaffold remains a key structure in drug discovery. Modern research focuses on creating novel derivatives with improved safety profiles by modifying specific positions on the chemical structure to enhance target specificity and reduce off-target cytotoxicity [2].
The table below summarizes what is known about this compound from recent scientific literature.
| Aspect | Details on this compound |
|---|---|
| General Use & Status | Originally used as an antihelminthic; withdrawn from market due to cardiotoxicity (prolonged QT, Torsades de Pointes) [1]. |
| Current Research Focus | Investigated for cytotoxicity against glioblastoma stem cells (GSCs) and as a potential anti-cancer agent [2]. |
| Reported Mitochondrial Effect | Listed as a drug causing mitochondrial toxicity, though the specific mechanism is "Unknown" [1]. |
| Experimental Evidence in GSCs | • Induces cell death in GSCs [2]. • Used in vivo via Convection-Enhanced Delivery (CED) to brain tumors in nanoparticle form [3] [2]. |
The table below places this compound in the context of other documented mitochondrial inhibitors, highlighting the contrast in known mechanistic detail.
| Category / Inhibitor Name | Primary Target | Reported Effect on ATP/Function | Experimental Context |
|---|---|---|---|
| This compound | Unknown (causes mitochondrial toxicity) [1] | Cytotoxicity in GSCs; specific ATP depletion data not reported [2]. | Glioma model; in vitro & in vivo (rat) via CED [3] [2]. |
| IACS-010759 | Complex I (Oxidative Phosphorylation) [4] | Inhibits OXPHOS, reducing ATP production [4]. | Preclinical models of Acute Myeloid Leukemia (AML) & breast cancer [4]. |
| ME-344 | Complex I (Oxidative Phosphorylation) [4] | Inhibits OXPHOS, reducing ATP production; has anti-tumor properties [4] [5]. | Breast cancer models; clinical trials [4] [5]. |
| Oligomycin A | Complex V (ATP synthase) [4] | Directly blocks ATP synthesis [4]. | Used in vitro in breast cancer models [4]. |
| Mito-LND | Complex II [4] | Disrupts electron transport chain [4]. | Preclinical studies in lung cancer and glioblastoma [4]. |
| Metformin | Complex I [4] | Reduces mitochondrial ATP production [4]. | Breast cancer, thyroid cancer models & clinical use [4]. |
To understand how the efficacy of mitochondrial inhibitors like this compound is tested, below are outlines of key experimental methodologies.
The central challenge in creating a direct comparison for this compound is its unresolved molecular mechanism [1]. Its established cytotoxicity in GSCs [2] suggests it likely disrupts energy metabolism, but conclusive data on its specific molecular target within the mitochondria and its direct impact on ATP levels are missing from the available research.
When comparing inhibitors, consider these key aspects:
The table below summarizes the key experimental findings for the repurposing candidate and the novel drug discovery pipeline.
| Aspect | Dithiazanine Iodide (Repurposing) | Novel Anthelmintic Scaffolds (Novel Drugs) |
|---|---|---|
| Primary Indication | Anthelmintic (veterinary use) [1] [2] | Gastrointestinal Nematodes (Human) [3] |
| Repurposed Target | Cholangiocarcinoma, Glioblastoma [4] [5] | - |
| Proposed Mechanism | Mitochondrial inhibition; decreased electron transport protein expression and ATP depletion [4]. | Not fully elucidated (novel scaffold F0317-0202 identified) [3]. |
| Key Experimental Models | Cholangiocarcinoma cell lines in vitro [4]. Patient-derived glioblastoma stem cell (GSC) cultures in vitro [5]. | Phenotypic screening against larval and adult stages of hookworms (A. ceylanicum) and whipworms (T. muris) [3]. |
| Key Efficacy Findings | Markedly higher sensitivity in cholangiocarcinoma cells than chemotherapeutics 5-fluorouracil and irinoteCan [4]. Cytotoxic for GSCs [5]. | 55 compounds with broad-spectrum activity identified; scaffold F0317-0202 showed "good activity" (high motility inhibition) [3]. |
| Stage of Development | Early preclinical (cell-based studies) [4] [5]. | Early preclinical (hit identification and SAR studies) [3]. |
| Advantages | - Known compound with existing data.
For researchers looking to understand or replicate these findings, here is a summary of the key methodologies.
This study established a multi-stage phenotypic screening pipeline to identify compounds active against parasitic nematodes.
The studies investigating this compound's anticancer potential focused on its mechanism of action in specific cancer cell lines.
The following diagram illustrates the key pathways involved in this compound's anticancer mechanism and the workflow for discovering novel anthelmintics, based on the cited research.
Acute Toxic;Irritant